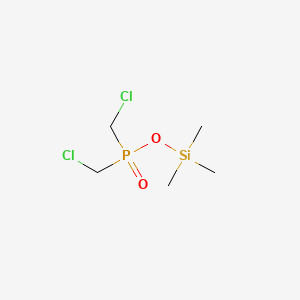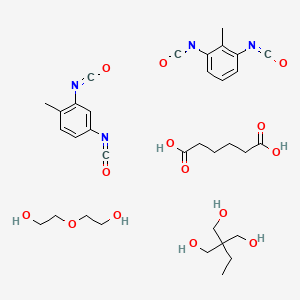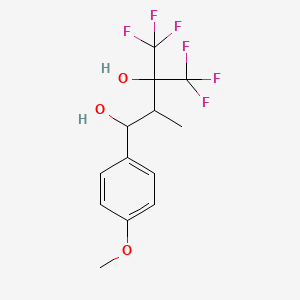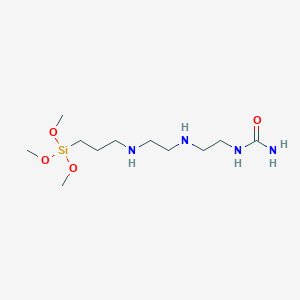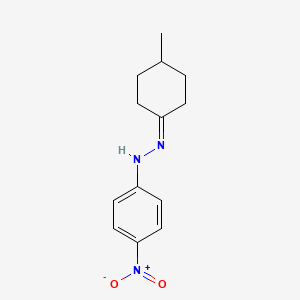
Cyclohexanone, 4-methyl-, (p-nitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 4-methyl-, (p-nitrophenyl)hydrazone is an organic compound with the molecular formula C13H17N3O2 It is a derivative of cyclohexanone, where the hydrazone group is substituted with a p-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexanone, 4-methyl-, (p-nitrophenyl)hydrazone can be synthesized through the reaction of 4-methylcyclohexanone with p-nitrophenylhydrazine. The reaction typically involves mixing equimolar amounts of the reactants in an appropriate solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl group of the cyclohexanone, followed by dehydration to form the hydrazone.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the cyclohexane ring.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazone group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Oxidation of the methyl group can yield carboxylic acids or ketones.
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexanone, 4-methyl-, (p-nitrophenyl)hydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexanone, 4-methyl-, (p-nitrophenyl)hydrazone involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions or proteins, leading to inhibition or modulation of their activity. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Cyclohexanone, 4-methyl-, (p-nitrophenyl)hydrazone can be compared with other hydrazone derivatives, such as:
Cyclohexanone, (p-nitrophenyl)hydrazone: Lacks the methyl group, which may affect its reactivity and biological activity.
Cyclohexanone, 4-methyl-, (p-aminophenyl)hydrazone: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Propiedades
Número CAS |
25117-42-4 |
|---|---|
Fórmula molecular |
C13H17N3O2 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
N-[(4-methylcyclohexylidene)amino]-4-nitroaniline |
InChI |
InChI=1S/C13H17N3O2/c1-10-2-4-11(5-3-10)14-15-12-6-8-13(9-7-12)16(17)18/h6-10,15H,2-5H2,1H3 |
Clave InChI |
QOAXQNYIPZMNIP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



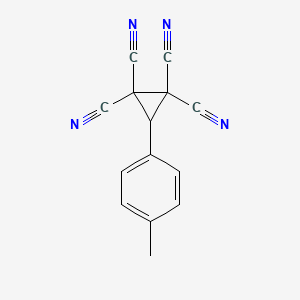
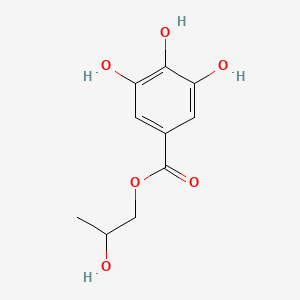
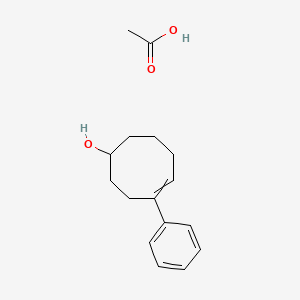
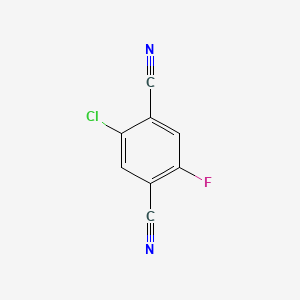
![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
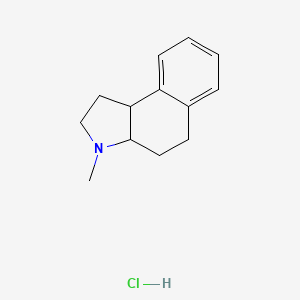
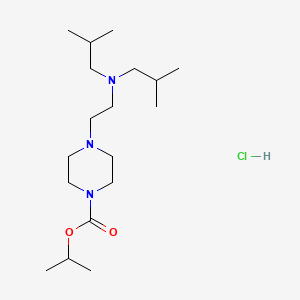
![1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14689212.png)
